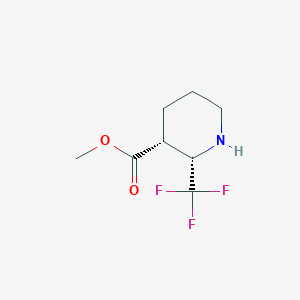

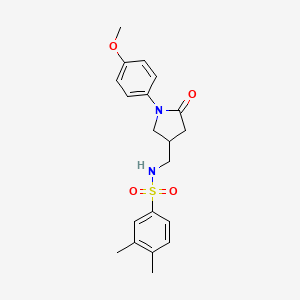

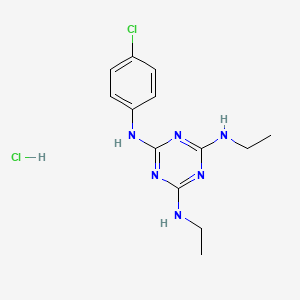

![molecular formula C11H13NOS B2534104 3H-spiro[1,3-benzothiazole-2,4'-oxane] CAS No. 77376-98-8](/img/structure/B2534104.png)

3H-spiro[1,3-benzothiazole-2,4'-oxane]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-spiro[1,3-benzothiazole-2,4'-oxane] is a heterocyclic compound containing both a spiro ring and a benzothiazole ring. It is a white crystalline solid with a melting point of 145-150°C and is soluble in most organic solvents. The compound is used in a variety of applications, including synthetic organic chemistry, drug discovery, and materials science. 3H-spiro[1,3-benzothiazole-2,4'-oxane] has been studied for its potential applications in biochemistry and physiology, as well as its potential role in disease diagnosis and treatment.

Scientific Research Applications

Chemistry and Properties of Benzothiazoles : Benzothiazole derivatives are recognized for their diverse chemical properties and their application in creating complex compounds with significant biological and electrochemical activity. The structural versatility of these compounds allows for a broad investigation into their potential uses, including but not limited to, spectroscopic properties, structures, and magnetic properties (Boča, Jameson, & Linert, 2011).

Antioxidant Activities : Spiro compounds, such as 3H-spiro[1,3-benzothiazole-2,4'-oxane], have attracted attention for their antioxidant activities. This interest is due to their structural similarity to important pharmacophore centers, making them potential candidates for drugs targeting diseases associated with oxidative stress, such as cancer, diabetes, and neurodegenerative diseases (Acosta-Quiroga et al., 2021).

Therapeutic Potential and Drug Development : The therapeutic potential of benzothiazoles is highlighted by their broad spectrum of activities, including antimicrobial, anti-inflammatory, antidiabetic, and antitumor effects. The 2-arylbenzothiazole moiety, in particular, is under investigation for its antitumor properties, underscoring the importance of benzothiazole derivatives in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Advancements in Pharmacological Activities : Recent advancements have further established benzothiazole derivatives as compounds of interest for their pharmacological activities. Studies indicate a wide range of biological activities, emphasizing the role of these compounds in developing new therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Spirocyclic Derivatives in Drug Discovery : The utilization of spirocyclic scaffolds, including 3H-spiro[1,3-benzothiazole-2,4'-oxane], in drug discovery is noted for their inherent three-dimensionality and structural novelty. These characteristics make spiro scaffolds valuable in developing new therapeutic agents, with synthetic methods providing easier access to these building blocks (Zheng, Tice, & Singh, 2014).

properties

IUPAC Name |

spiro[3H-1,3-benzothiazole-2,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-2-4-10-9(3-1)12-11(14-10)5-7-13-8-6-11/h1-4,12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAXEPUVRHNBAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-spiro[1,3-benzothiazole-2,4'-oxane] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

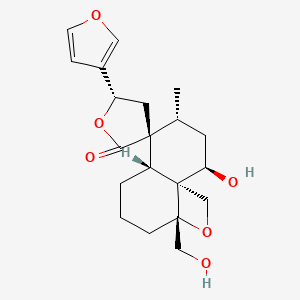

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)

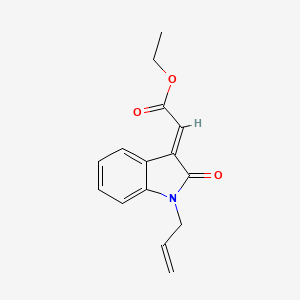

![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)

![[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B2534036.png)

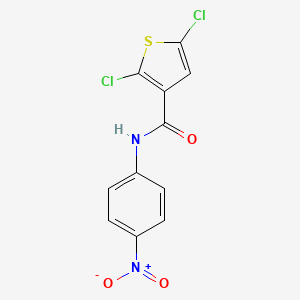

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2534038.png)

![Methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2534039.png)